N-Benzyl-3-hydroxy-benzamide

Description

Properties

IUPAC Name |

N-benzyl-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTKGWDQXAODLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368469 | |

| Record name | N-Benzyl-3-hydroxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15789-02-3 | |

| Record name | N-Benzyl-3-hydroxy-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-3-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-benzyl-3-hydroxybenzamide chemical structure and properties

An In-Depth Technical Guide to N-benzyl-3-hydroxybenzamide: Synthesis, Properties, and Therapeutic Potential

Introduction and Overview

The N-benzylbenzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, neuroprotective, and antiprotozoal effects[1][2][3]. This guide focuses on a specific, promising analogue: N-benzyl-3-hydroxybenzamide . The presence of the hydroxyl group at the meta-position of the benzoyl ring introduces a key hydrogen bond donor/acceptor site, offering unique opportunities for molecular interactions with biological targets that are distinct from its 2-hydroxy and 4-hydroxy isomers.

As a Senior Application Scientist, my objective is to provide a comprehensive technical resource for researchers and drug development professionals. This document moves beyond a simple data sheet to deliver field-proven insights into the synthesis, purification, characterization, and significant therapeutic potential of N-benzyl-3-hydroxybenzamide, grounded in the established activities of its close structural relatives.

Molecular Identity and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The core identity of N-benzyl-3-hydroxybenzamide is established by its unique structural and chemical identifiers.

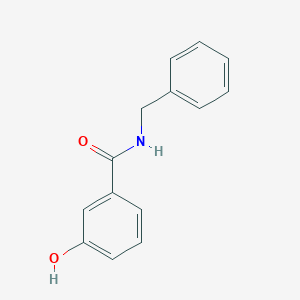

Figure 1: 2D Structure of N-benzyl-3-hydroxybenzamide.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-benzyl-3-hydroxybenzamide | [4] |

| CAS Number | 15789-02-3 | [4][5] |

| Molecular Formula | C₁₄H₁₃NO₂ | [4][5] |

| Molecular Weight | 227.26 g/mol | [4][5] |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)O | [4] |

| InChI Key | CMTKGWDQXAODLW-UHFFFAOYSA-N |[4] |

The compound's physicochemical properties, summarized in Table 2, are critical for predicting its behavior in both chemical and biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability.

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Monoisotopic Mass | 227.094628657 Da | [4][6] |

| Topological Polar Surface Area | 49.3 Ų | [4] |

| XlogP3 | 1.9 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 |[4] |

Synthesis and Purification Protocol

The synthesis of N-benzyl-3-hydroxybenzamide is most reliably achieved via the coupling of an activated carboxylic acid with benzylamine. The following protocol details the conversion of 3-hydroxybenzoic acid to its corresponding acyl chloride, followed by amidation. This method is a cornerstone of organic synthesis due to its high efficiency and predictability.

Rationale for Experimental Choices

-

Acyl Chloride Formation: Thionyl chloride (SOCl₂) is chosen as the activating agent because it reacts with the carboxylic acid to form volatile byproducts (SO₂ and HCl), which are easily removed, simplifying the purification of the intermediate acyl chloride.

-

Base Selection: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is essential during the amidation step. Its purpose is to act as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the benzylamine nucleophile, which would otherwise render it unreactive, and protects acid-sensitive functional groups.

-

Purification: Silica gel column chromatography is the gold standard for purifying compounds of this polarity. The choice of an ethyl acetate/hexane solvent system allows for fine-tuning of the eluent polarity to achieve excellent separation of the desired product from unreacted starting materials or byproducts.

Detailed Step-by-Step Methodology

PART A: Synthesis of 3-Hydroxybenzoyl Chloride

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (5.0 g, 36.2 mmol).

-

Reagent Addition: In a well-ventilated fume hood, cautiously add thionyl chloride (8.0 mL, 108.6 mmol).

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 3-hydroxybenzoyl chloride, which is typically used immediately in the next step without further purification.

PART B: Amidation and Purification

-

Setup: In a 250 mL round-bottom flask, dissolve benzylamine (4.3 g, 39.8 mmol) and triethylamine (5.5 mL, 39.8 mmol) in 100 mL of dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath to 0°C.

-

Acyl Chloride Addition: Dissolve the crude 3-hydroxybenzoyl chloride from Part A in 50 mL of dry DCM. Add this solution dropwise to the stirring benzylamine solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 4:1) to afford pure N-benzyl-3-hydroxybenzamide as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of N-benzyl-3-hydroxybenzamide.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques are essential for the structural elucidation of N-benzyl-3-hydroxybenzamide.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of both rings, a characteristic doublet for the methylene (-CH₂-) protons adjacent to the nitrogen, and broad singlets for the amide (-NH-) and hydroxyl (-OH-) protons.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbon (δ ≈ 167 ppm), the aliphatic methylene carbon (δ ≈ 44 ppm), and the distinct aromatic carbons.

-

FTIR Spectroscopy: The infrared spectrum provides functional group information. Key expected absorbances include a broad peak for the O-H stretch (~3300 cm⁻¹), a sharp peak for the N-H stretch (~3300 cm⁻¹), and a strong absorbance for the C=O (amide I) stretch (~1640 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, with the molecular ion peak [M+H]⁺ expected at m/z 228.1019.

Biological Activity and Therapeutic Potential

While dedicated studies on N-benzyl-3-hydroxybenzamide are emerging, a wealth of data from its closest analogues provides compelling, evidence-based directions for research. This molecule should be considered a prime candidate for screening in several high-impact therapeutic areas.

Potential as an Antibacterial Agent via FtsZ Inhibition

Expertise & Experience: The cell division protein FtsZ is an exciting and relatively underexploited target for novel antibiotics, particularly against resilient Gram-positive pathogens. Research has shown that derivatives of 3-methoxybenzamide, a very close structural analogue where the hydroxyl is replaced by a methoxy group, are potent inhibitors of FtsZ[2]. These inhibitors disrupt the formation of the Z-ring, a crucial step in bacterial cytokinesis, leading to filamentation and cell death. The 3-hydroxy group on our target molecule can form different, potentially stronger, hydrogen bonds within the FtsZ binding pocket compared to the 3-methoxy group, making it a high-priority candidate for evaluation.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: Prepare a stock solution of N-benzyl-3-hydroxybenzamide in DMSO.

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of a test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed Mechanism of FtsZ Inhibition

Caption: Proposed mechanism of antibacterial action via FtsZ protein inhibition.

Potential as a Neuroprotective Agent

Expertise & Experience: In the context of advanced Alzheimer's disease, butyrylcholinesterase (BChE) activity becomes increasingly significant in hydrolyzing acetylcholine. Selective BChE inhibitors can therefore restore cholinergic neurotransmission. A recent study highlighted a series of N-benzyl benzamide derivatives as highly potent, sub-nanomolar inhibitors of BChE[3]. These compounds demonstrated neuroprotective effects and improved cognitive function in preclinical models[3]. The specific substitution pattern on the benzamide ring is crucial for potency and selectivity. N-benzyl-3-hydroxybenzamide fits this successful scaffold and warrants immediate investigation for its BChE inhibitory activity and potential role in treating neurodegenerative diseases.

Other Potential Applications

The broader benzamide and salicylamide (hydroxybenzamide) classes of compounds have been reported to possess antiprotozoal activity against parasites like Plasmodium falciparum and Leishmania donovani[1]. Therefore, screening N-benzyl-3-hydroxybenzamide against a panel of parasitic protozoa is a logical and well-justified research avenue.

Safety and Handling

Based on aggregated data from suppliers, N-benzyl-3-hydroxybenzamide should be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[4].

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

N-benzyl-3-hydroxybenzamide is more than just another chemical entity; it is a strategically designed molecule positioned at the intersection of several validated pharmacophores. Its straightforward synthesis and the compelling biological activities of its close analogues make it an exceptionally attractive candidate for drug discovery programs. This guide provides the necessary technical framework—from synthesis to characterization and evidence-based therapeutic hypotheses—to empower researchers to unlock the full potential of this promising compound. Future investigations should focus on confirming its activity in antibacterial and neuroprotective assays and exploring its structure-activity relationship to optimize its therapeutic profile.

References

-

Title: N-benzyl-3-hydroxybenzamide | C14H13NO2 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: N-benzyl-3-hydroxybenzamide (C14H13NO2) Source: PubChemLite URL: [Link]

-

Title: Supporting Information - Synthesis of Amides Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents Source: ResearchGate URL: [Link]

-

Title: N-benzyl-m-hydroxybenzamide Source: SpectraBase URL: [Link]

-

Title: Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania Source: PMC - National Institutes of Health URL: [Link]

-

Title: Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors Source: PubMed - National Institutes of Health URL: [Link]

-

Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: PubMed - National Institutes of Health URL: [Link]

Sources

- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-benzyl-3-hydroxybenzamide | C14H13NO2 | CID 2394019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - N-benzyl-3-hydroxybenzamide (C14H13NO2) [pubchemlite.lcsb.uni.lu]

what is the molecular weight of N-Benzyl-3-hydroxy-benzamide

An In-depth Technical Guide to N-Benzyl-3-hydroxy-benzamide: Synthesis, Characterization, and Potential Applications

Abstract

This compound is a member of the benzamide class of organic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, and state-of-the-art analytical methodologies for its structural elucidation and purity assessment. Furthermore, this document explores the potential therapeutic applications of this compound, drawing insights from the established biological activities of related benzamide structures. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising molecule.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its bioavailability and efficacy. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 227.26 g/mol | [4][5] |

| Molecular Formula | C₁₄H₁₃NO₂ | [4][5] |

| CAS Number | 15789-02-3 | [5] |

| IUPAC Name | N-benzyl-3-hydroxybenzamide | [4] |

| Appearance | White to light yellow powder/crystal | [6] |

| pKa (Predicted) | 9.26 ± 0.10 | [6] |

| XLogP3 | 1.9 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 |

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 3-hydroxybenzoic acid with benzylamine. This reaction typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A common and efficient method for this transformation is the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and improve yield.[7]

Experimental Protocol: Amide Coupling

-

Reactant Preparation: In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Carboxylic Acid Activation: To the stirred solution, add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents). Allow the mixture to stir at room temperature for approximately 15-20 minutes to ensure complete activation of the carboxylic acid.[7]

-

Amine Addition: In a separate vial, prepare a solution of benzylamine (1.1 equivalents) in a minimal amount of DMF. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Progression: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Structural Elucidation and Purity Analysis

Confirming the chemical identity and assessing the purity of a newly synthesized compound are critical steps in drug development.[1] A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] Both ¹H and ¹³C NMR are essential for confirming the atomic connectivity of this compound.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Interpretation:

-

¹H NMR: Expect to observe distinct signals for the aromatic protons on both the benzoyl and benzyl rings, a doublet for the methylene protons of the benzyl group, and singlets for the amide and hydroxyl protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbon, the methylene carbon, and the aromatic carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Data Analysis: The mass spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺, which will confirm the molecular weight of 227.26 Da.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.

Protocol:

-

Method Development: Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

-

Analysis: Inject a solution of the compound onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.

-

Purity Assessment: A pure sample should ideally show a single, sharp peak. The purity can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Applications and Biological Significance

The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as drugs for various conditions.[1] While the specific biological activity of this compound is not extensively documented in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential applications.

-

Enzyme Inhibition: Many N-benzylbenzamide derivatives have been investigated as enzyme inhibitors. For instance, certain analogues have shown potent and selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[3] The N-benzylbenzamide scaffold provides a versatile framework for designing inhibitors that can target the active site of various enzymes.

-

Receptor Modulation: N-benzylbenzamides have also been designed as dual modulators for targets like soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are relevant in the treatment of metabolic syndrome.[8]

-

Anticancer Activity: Some N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[9]

The presence of the hydroxyl group on the benzoyl ring and the flexibility of the benzyl group in this compound make it an attractive candidate for further investigation and modification to develop novel therapeutic agents.

Conclusion

This compound represents a valuable chemical entity with significant potential for further exploration in the realm of drug discovery. This technical guide has provided a detailed framework for its synthesis, characterization, and potential biological applications. The methodologies outlined herein are based on established and reliable chemical and analytical principles. As research into novel therapeutics continues to evolve, a thorough understanding of foundational molecules like this compound is paramount for the development of the next generation of medicines.

References

-

PubChem. N-benzyl-3-hydroxybenzamide. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. PubMed. [Link]

-

Chemistry Education. Synthesis and analysis of amides. [Link]

-

National Center for Biotechnology Information. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PubMed Central. [Link]

-

PubChemLite. N-benzyl-3-hydroxybenzamide (C14H13NO2). [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

-

ChemBK. benzamide, 3-hydroxy-. [Link]

-

Jiang, H., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Merk, D., et al. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. ACS Publications. [Link]

-

ChemWhat. N-benzylbenzamide. [Link]

-

Pearson. How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. [Link]

-

Bentham Science. SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. [Link]

-

National Center for Biotechnology Information. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

-

PrepChem.com. Synthesis of N-(hydroxymethyl)benzamide. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-benzyl-3-hydroxybenzamide | C14H13NO2 | CID 2394019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-benzyl-3-hydroxybenzamide (CAS 15789-02-3)

Foreword: Clarification of Chemical Identity

It is imperative to begin this guide by clarifying a potential point of confusion regarding the chemical identity associated with CAS number 15789-02-3. Initial inquiries may erroneously link this CAS number to 2,4-Diamino-6-phenyl-1,3,5-triazine. This is incorrect. The authoritative chemical registry, the Chemical Abstracts Service (CAS), assigns the number 15789-02-3 to N-benzyl-3-hydroxybenzamide . The compound 2,4-Diamino-6-phenyl-1,3,5-triazine, also known as Benzoguanamine, is correctly identified by CAS number 91-76-9 . This guide will focus exclusively on the properties and hazards of the correctly identified N-benzyl-3-hydroxybenzamide.

Executive Summary

N-benzyl-3-hydroxybenzamide is a substituted aromatic amide. Its structure, featuring a benzamide core with a benzyl group attached to the nitrogen and a hydroxyl group on the meta-position of the benzoyl ring, makes it a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, associated hazards, handling procedures, and a detailed protocol for its synthesis and characterization. This guide is intended for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of N-benzyl-3-hydroxybenzamide are summarized in the table below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 15789-02-3 | [1] |

| IUPAC Name | N-benzyl-3-hydroxybenzamide | [1] |

| Synonyms | Benzamide, 3-hydroxy-N-(phenylmethyl)-, 3-Hydroxy-N-(phenylmethyl)benzamide | [1] |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Appearance | Solid (form not specified in available literature) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like DMSO and DMF. | [2] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Hazard Identification and Safety Precautions

N-benzyl-3-hydroxybenzamide is classified as a hazardous substance. A thorough understanding of its potential risks and the implementation of appropriate safety measures are critical for its handling.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for N-benzyl-3-hydroxybenzamide[1]:

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4)

-

H315: Causes skin irritation (Skin corrosion/irritation - Category 2)

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

Signal Word: Warning

Pictograms:

Precautionary Measures and Personal Protective Equipment (PPE)

Given the hazards, the following precautionary statements and PPE are recommended when handling N-benzyl-3-hydroxybenzamide[1][3]:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

First Aid Measures

In case of exposure, follow these first aid procedures[3]:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Synthesis and Characterization

The synthesis of N-benzyl-3-hydroxybenzamide can be achieved through the amidation of 3-hydroxybenzoic acid with benzylamine. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-benzyl-3-hydroxybenzamide.

Detailed Experimental Protocol: Amidation using EDC/HOBt

This protocol describes the synthesis of N-benzyl-3-hydroxybenzamide from 3-hydroxybenzoic acid and benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

3-hydroxybenzoic acid

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxybenzoic acid (1.0 equivalent) in anhydrous DMF.

-

Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature. This step activates the carboxylic acid.

-

Slowly add benzylamine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution (3 times) and then with brine (1 time).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure N-benzyl-3-hydroxybenzamide.

Characterization

The identity and purity of the synthesized N-benzyl-3-hydroxybenzamide should be confirmed using standard analytical techniques[4][5]:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide C=O stretch (around 1650 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and formula of the compound.

Reactivity and Stability

While specific stability studies for N-benzyl-3-hydroxybenzamide are not widely published, general principles for benzamides apply[6]:

-

Hydrolysis: The amide bond is susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. This would yield 3-hydroxybenzoic acid and benzylamine.

-

Thermal Stability: Benzamides are generally thermally stable under normal laboratory conditions.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Applications and Toxicological Profile

Potential Applications

The research on the specific applications of N-benzyl-3-hydroxybenzamide is limited. However, the N-benzylbenzamide scaffold is of interest in medicinal chemistry. For example, various derivatives have been investigated as butyrylcholinesterase inhibitors for potential use in the treatment of Alzheimer's disease[7]. The presence of the hydroxyl group in the 3-position could be explored for modulating biological activity or for further chemical modifications.

Toxicological Summary

As indicated by the GHS classifications, N-benzyl-3-hydroxybenzamide is harmful if swallowed and causes skin, eye, and respiratory irritation[1]. There is a lack of publicly available detailed toxicological studies, such as LD50 values or chronic toxicity data, for this specific compound. Therefore, it should be handled with care, assuming it may have other unknown toxic effects.

Conclusion

N-benzyl-3-hydroxybenzamide (CAS 15789-02-3) is a chemical compound with defined properties and hazards that necessitate careful handling. This guide provides a foundational understanding of this molecule, including a reliable synthesis protocol. Further research is needed to fully elucidate its toxicological profile and explore its potential applications in various scientific fields.

References

- BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2394019, N-benzyl-3-hydroxybenzamide. Retrieved from [Link]

- Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.

- BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide.

-

Li, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide.

- Reddy, P. G., & Kumar, S. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.

-

Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 84. [Link]

- Chaskar, A., & Padalkar, V. (2014). Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis.

-

Chilin, A., et al. (2011). SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Letters in Drug Design & Discovery, 8(7), 648-654. [Link]

- Wagner, A., et al. (2024). Amide coupling of benzoic acid and benzylamine with EDCl·HCl...

- Graham, B. E., & Kuizenga, M. H. (1945). Toxicity studies on benzyl benzoate and related benzyl compounds. Journal of Pharmacology and Experimental Therapeutics, 84(4), 358-362.

- PubChemLite. (n.d.). N-benzyl-3-hydroxybenzamide (C14H13NO2).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561227, N-Benzyl-2-hydroxybenzamide. Retrieved from [Link]

- Wikipedia. (n.d.). Butylparaben.

- Sigma-Aldrich. (2025). Safety Data Sheet.

-

Zhang, Q.-X., & Zhang, B.-S. (2008). N-Benzyl-2-hydroxybenzamide. Acta Crystallographica Section E: Crystallographic Communications, 64(5), o884. [Link]

- BenchChem. (2025). common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments.

- PharmaCompass. (n.d.). Salicylamide | Drug Information, Uses, Side Effects, Chemistry.

- Google Patents. (n.d.). US12024483B2 - Synthesis method of hydroxybenzylamine.

- Sigma-Aldrich. (n.d.). N-Benzyl-4-hydroxybenzamide AldrichCPR.

- BenchChem. (2025). Physicochemical Properties of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide.

- Hryhorenko, O. O., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 33(1), 1-13.

-

Wang, W., et al. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis, 10(15), 8572-8580. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-bromo-3-methylbenzamide.

- BenchChem. (2025). "N-Benzyl-2-bromo-3-methylbenzamide" stability issues and degradation products.

Sources

- 1. N-benzyl-3-hydroxybenzamide | C14H13NO2 | CID 2394019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies in the Synthesis of N-Benzyl-3-hydroxy-benzamide: An In-depth Technical Guide

This guide provides a comprehensive overview of preliminary studies for the synthesis of N-Benzyl-3-hydroxy-benzamide, a molecule of interest within medicinal chemistry due to the prevalence of the benzamide scaffold in a wide array of therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, experimental protocols, and analytical validation.

Introduction: The Significance of the Benzamide Moiety

The benzamide functional group is a cornerstone in the development of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[3][4][5] The versatility of the benzamide core allows for a multitude of substitutions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets. The synthesis of derivatives such as this compound is a critical step in the exploration of new chemical space and the development of novel therapeutic candidates.[6][7]

Synthetic Strategies: Pathways to this compound

The synthesis of this compound from 3-hydroxybenzoic acid and benzylamine can be approached through two primary, reliable methods: direct amide coupling and a two-step acylation via an acid chloride intermediate. The choice between these methods often depends on factors such as substrate reactivity, desired purity, and the availability of reagents.

Strategy 1: Direct Amide Coupling via Carbodiimide Activation

Direct coupling of a carboxylic acid and an amine is a highly efficient method for amide bond formation, circumventing the need to isolate a reactive intermediate.[8][9] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate this transformation.[9][10]

Causality of Experimental Choices:

The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate can be prone to racemization and other side reactions. The inclusion of HOBt mitigates these issues by forming a more stable and selective HOBt-ester, which then readily reacts with the amine to form the desired amide with high efficiency and minimal side products.[9][11] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating the reaction.[9]

Reaction Mechanism: EDC/HOBt Coupling

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

Introduction: The N-benzylbenzamide Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of N-benzylbenzamide Derivatives

The N-benzylbenzamide core, a seemingly simple amide linkage between a benzoic acid and a benzylamine moiety, represents a remarkably versatile and "privileged" scaffold in modern drug discovery. Its structural rigidity, coupled with the vast potential for chemical diversification on its two aromatic rings, allows for the precise spatial orientation of functional groups. This adaptability enables N-benzylbenzamide derivatives to interact with a wide array of biological targets, including enzymes, receptors, and structural proteins. Consequently, this chemical class exhibits a broad spectrum of pharmacological activities, positioning it as a focal point for the development of novel therapeutic agents.

This guide provides a comprehensive exploration of the diverse biological activities of N-benzylbenzamide derivatives, moving beyond a mere catalog of findings. As a senior application scientist, the objective is to elucidate the causality behind their therapeutic potential, detailing the mechanistic underpinnings, key structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into their applications as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents, as well as their role as potent and selective enzyme inhibitors.

Anticancer and Antiproliferative Activity

N-benzylbenzamide derivatives have emerged as a significant class of anticancer agents, primarily through their potent ability to disrupt microtubule dynamics by inhibiting tubulin polymerization.[1][2] This mechanism is shared with well-known clinical agents like colchicine and the vinca alkaloids. Additionally, novel derivatives have been engineered as dual-target inhibitors, enhancing their therapeutic potential against complex diseases like triple-negative breast cancer.[3]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division. N-benzylbenzamide derivatives interfere with this process by binding to the colchicine-binding site on β-tubulin.[1][2] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The resulting disruption of the mitotic spindle triggers a cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[2] Certain derivatives also exhibit potent anti-vascular activity, further contributing to their antitumor effects by cutting off the tumor's blood supply.[1][2]

A distinct but equally potent anticancer strategy involves the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3).[3] EGFR is a receptor tyrosine kinase often overexpressed in tumors, driving malignant progression, while HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. N-benzyl-2-fluorobenzamide derivatives have been designed where the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR, and the 2-fluorobenzamide moiety chelates the zinc ion in the active site of HDAC3, providing a synergistic antitumor effect.[3]

Caption: Mechanism of N-benzylbenzamide derivatives as tubulin inhibitors.

Quantitative Data: Antiproliferative Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (nM) | Reference |

| 20b | MGC-803 (Gastric) | Tubulin Polymerization | 12 | [2] |

| 20b | HCT-116 (Colon) | Tubulin Polymerization | 17 | [2] |

| 20b | A549 (Lung) | Tubulin Polymerization | 27 | [2] |

| I-25 (MY-943) | MGC-803 (Gastric) | Tubulin Polymerization | 17 | [1] |

| 16f (MY-1121) | SMMC-7721 (Liver) | Tubulin Polymerization | 89.42 | [1] |

| 38 | MDA-MB-231 (Breast) | EGFR/HDAC3 Inhibition | 1980 | [3] |

| 5b | MDA-MB-231 (Breast) | Not Specified | 39600 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.

Materials:

-

N-benzylbenzamide test compounds

-

Cancer cell line (e.g., A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette, incubator (37°C, 5% CO₂)

Methodology:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-benzylbenzamide derivatives in culture medium. The final concentration of DMSO should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder, and a significant number of patients exhibit resistance to current medications, driving the search for novel antiepileptic drugs (AEDs).[5] N-benzylbenzamide derivatives have shown considerable promise in preclinical models, demonstrating potent anticonvulsant effects with favorable safety profiles.[6][7]

Mechanism of Action

While the precise mechanisms for many N-benzylbenzamide derivatives are still under investigation, their activity is believed to stem from modulation of key neuronal excitability pathways.[7] Potential mechanisms include:

-

Blockade of Voltage-Gated Sodium Channels: This is a primary mechanism for many established AEDs. By stabilizing the inactive state of these channels, the derivatives can limit the sustained, high-frequency repetitive firing of neurons that characterizes seizure activity.[7]

-

Modulation of GABAergic Neurotransmission: Some derivatives may enhance the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain, thereby suppressing neuronal hyperexcitability.[7]

Structure-activity relationship studies have highlighted that introducing specific substituents, such as methoxy groups on the phenyl ring or heteroatoms at the C(3) position of a propionamide backbone, can significantly enhance anticonvulsant potency.[5][6]

Caption: A typical workflow for preclinical anticonvulsant drug screening.

Quantitative Data: In Vivo Efficacy

The anticonvulsant activity of these derivatives is evaluated in animal models, with the median effective dose (ED₅₀) being a key parameter. The protective index (PI = TD₅₀/ED₅₀), which compares the toxic dose to the effective dose, is a crucial measure of a drug's safety margin.

| Compound ID | Animal Model | Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| (R)-18 | Mouse (i.p.) | MES | 4.5 | 6.0 | [6] |

| 18 | Rat (p.o.) | MES | 3.9 | >130 | [6] |

| 19 | Mouse (i.p.) | MES | 17.3 | - | [6] |

| 4k (3-OCH₃) | Mouse | PTZ | Active at 30 mg/kg | - | [5] |

| 9 (1-Cpc-BZA) | Mouse | MES | 85.36 | 2.49 | [8] |

| 9 (1-Cpc-BZA) | Mouse | scPTZ | 1.37 | 1.37 | [8] |

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of an MES-induced seizure.

Materials:

-

N-benzylbenzamide test compounds

-

Male Swiss mice (20-25 g)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Corneal electrodes

-

A constant-current shock generator

Methodology:

-

Animal Preparation: Acclimatize mice for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle. Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed.

-

Anesthesia (Topical): Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the mice to minimize discomfort from the electrodes.

-

Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) through the corneal electrodes.

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The complete abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The percentage of animals protected at each dose is recorded. The ED₅₀ value, the dose that protects 50% of the animals, is calculated using probit analysis.

-

Neurotoxicity Assessment (Rotarod Test): To assess motor impairment, treated mice are placed on a rotating rod (e.g., at 6 rpm). The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of neurotoxicity. The TD₅₀ (median toxic dose) is then determined.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Benzamide derivatives, including N-benzylbenzamides, have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[9][10]

Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism for the anti-inflammatory effects of these compounds is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[9] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli (like lipopolysaccharide, LPS) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[11] Certain N-benzylbenzamide derivatives can inhibit this nuclear translocation of NF-κB, thereby suppressing the downstream inflammatory cascade.[9][11]

Caption: Inhibition of the NF-κB pathway by N-benzylbenzamide derivatives.

Quantitative Data: Anti-inflammatory Effects

The efficacy of these compounds is often measured by their ability to reduce paw edema in animal models or inhibit the production of inflammatory markers like Prostaglandin E2 (PGE₂).

| Compound ID | Model | Measurement | Result | Reference |

| 1e | Carrageenan-induced paw edema (mouse) | Edema Inhibition | 61.45% | [10] |

| 1h | Carrageenan-induced paw edema (mouse) | Edema Inhibition | 57.17% | [10] |

| 1e | In vivo | PGE₂ Level | 68.32 pg/mL (vs 530.13 for placebo) | [10] |

| 1h | In vivo | PGE₂ Level | 54.15 pg/mL (vs 530.13 for placebo) | [10] |

| 1H-30 | RAW264.7 cells | NO, COX-2, IL-1β | Suppressed Production | [11] |

| 3-CPA | Mouse | LPS-induced TNF-α | Dose-dependent inhibition | [9] |

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[12] N-benzylbenzamide derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][14]

Mechanism of Action

The antimicrobial mechanisms of N-benzylbenzamides can vary. Some derivatives are designed as inhibitors of essential bacterial enzymes, such as FtsZ, a protein that forms the Z-ring at the site of cell division.[12] Inhibition of FtsZ disrupts bacterial cytokinesis, leading to filamentation and cell death. Other derivatives may function by disrupting the bacterial cell wall or membrane integrity, or by inhibiting other crucial metabolic pathways.[13]

Quantitative Data: Antibacterial and Antifungal Efficacy

Antimicrobial activity is typically assessed by the minimum inhibitory concentration (MIC) or the diameter of the zone of inhibition in diffusion assays.

| Compound ID | Organism | Test | Result | Reference |

| 5a | B. subtilis | MIC | 6.25 µg/mL | [13] |

| 5a | E. coli | MIC | 3.12 µg/mL | [13] |

| 6b | E. coli | Zone of Inhibition | 24 mm | [13] |

| 6c | B. subtilis | Zone of Inhibition | 24 mm | [13] |

| 9 | S. aureus | Zone Ratio | 0.44 | [12] |

| 5h | C. albicans | % Inhibition | 17.70% | [15] |

Experimental Protocol: Agar Disc Diffusion Assay

This method is a standard preliminary test to screen for antimicrobial activity.

Objective: To qualitatively assess the antimicrobial activity of test compounds.

Materials:

-

N-benzylbenzamide test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile filter paper discs (6 mm diameter)

-

Bacterial/fungal strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes, swabs, and forceps

Methodology:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline.

-

Plate Inoculation: Uniformly streak the surface of the agar plate with the microbial suspension using a sterile cotton swab.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

-

Place the impregnated discs, along with a positive control (standard antibiotic) and a negative control (solvent only), onto the surface of the inoculated agar plate using sterile forceps.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28°C for 48 hours for fungi.

-

Measurement: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each disc where microbial growth has been prevented. The size of the zone is proportional to the antimicrobial activity of the compound.

Broad-Spectrum Enzyme Inhibition

The structural versatility of the N-benzylbenzamide scaffold allows it to be tailored to fit the active sites of various enzymes, making these derivatives a rich source of potent and often selective inhibitors for diverse therapeutic applications.

Butyrylcholinesterase (BChE) Inhibition for Alzheimer's Disease

In advanced Alzheimer's disease, BChE plays a significant role in hydrolyzing the neurotransmitter acetylcholine. Selective BChE inhibitors can thus offer therapeutic benefits. A series of N-benzylbenzamide derivatives have been developed as highly potent and selective BChE inhibitors, with IC₅₀ values reaching the sub-nanomolar and even picomolar range.[16][17] These compounds have shown neuroprotective effects and the ability to improve cognitive function in animal models.[17]

Tyrosinase Inhibition for Hyperpigmentation

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. N-benzylbenzamide derivatives containing hydroxyl groups have been synthesized and shown to be potent competitive inhibitors of mushroom tyrosinase, effectively inhibiting the oxidation of L-DOPA.[18][19]

Soluble Epoxide Hydrolase (sEH) and PPARγ Dual Modulation

In an innovative approach to treating metabolic syndrome, N-benzylbenzamide derivatives have been designed as dual-target ligands for soluble epoxide hydrolase (sEH) and the peroxisome proliferator-activated receptor gamma (PPARγ).[20] Simultaneous inhibition of sEH and activation of PPARγ can synergistically improve conditions like diabetes and hypertension.[20]

Quantitative Data: Enzyme Inhibitory Potency

| Compound ID | Target Enzyme | Potency | Application | Reference |

| S11-1014 | Butyrylcholinesterase (BChE) | IC₅₀ < 1 nM | Alzheimer's Disease | [16] |

| S11-1033 | Butyrylcholinesterase (BChE) | IC₅₀ < 1 nM | Alzheimer's Disease | [16] |

| 15 | Tyrosinase | IC₅₀ = 2.2 µM | Hyperpigmentation | [19] |

| 14c | sEH / PPARγ | IC₅₀ = 0.3 µM / EC₅₀ = 0.3 µM | Metabolic Syndrome | [20] |

| 38 | HDAC3 | IC₅₀ = 1.09 µM | Cancer | [3] |

Conclusion and Future Perspectives

The N-benzylbenzamide scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. The breadth of biological activities—spanning from anticancer and anticonvulsant to anti-inflammatory, antimicrobial, and diverse enzyme inhibition—is remarkable. The key to this versatility lies in the scaffold's amenability to fine-tuning through synthetic modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas. The development of multi-target ligands, such as the sEH/PPARγ modulators, represents a sophisticated strategy for treating complex multifactorial diseases.[20] Further exploration of structure-activity relationships, aided by computational modeling and 3D-QSAR studies, will enable the rational design of next-generation derivatives with enhanced efficacy and reduced off-target effects.[21] As our understanding of the molecular basis of disease deepens, the N-benzylbenzamide framework will undoubtedly continue to serve as a foundational element in the discovery of novel and impactful therapeutics.

References

-

Wagner, A. D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. [Link]

-

Ullah, R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience. [Link]

-

Davarpanah, E., et al. (2021). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. [Link]

-

Yen, T. Y., et al. (1998). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. [Link]

-

Various Authors. (2025). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. [Link]

-

Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

-

Wang, L., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]

-

Li, J., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery. [Link]

-

Various Authors. (2025). N-Benzylbenzamides: A New Class of Potent Tyrosinase Inhibitors. ResearchGate. [Link]

-

Behera, A. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Wang, Z., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Huczyński, A., et al. (2019). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules. [Link]

-

Harahap, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmacia. [Link]

-

Cho, S. J., et al. (2006). N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

-

Smulson, M., et al. (2001). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Journal of the Association for Academic Minority Physicians. [Link]

-

Gonzalez-Cardenete, M. A., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides With Anti-Inflammatory Activity and Prostaglandin E2 Inhibitory Properties. Drug Design, Development and Therapy. [Link]

-

Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

-

Chen, Y. C., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry. [Link]

-

Huczyński, A., et al. (2025). (PDF) Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. ResearchGate. [Link]

-

Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Strupińska, M., et al. (2009). New derivatives of benzylamide with anticonvulsant activity. Acta Poloniae Pharmaceutica. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One moment, please... [archives.ijper.org]

- 5. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

- 16. pubs.acs.org [pubs.acs.org]

- 17. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. N-Benzylbenzamides: a new class of potent tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanistic Theories of N-benzyl-3-hydroxybenzamide

Foreword: Unraveling the Therapeutic Potential of a Versatile Scaffold

N-benzyl-3-hydroxybenzamide represents a fascinating chemical scaffold with a growing body of research pointing towards its significant therapeutic potential. While the definitive mechanism of action for this specific compound is still under active investigation, extensive studies on its core structure and closely related derivatives have illuminated several compelling theories. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of how N-benzyl-3-hydroxybenzamide and its analogues may exert their biological effects. We will delve into the primary mechanistic hypotheses, supported by experimental evidence, and propose robust protocols for further investigation.

Introduction to N-benzyl-3-hydroxybenzamide: A Molecule of Interest

N-benzyl-3-hydroxybenzamide is an organic compound characterized by a benzamide core structure, with a benzyl group attached to the nitrogen and a hydroxyl group at the meta-position of the benzoyl ring.[1] Its chemical structure provides a versatile backbone for various biological interactions. The presence of amide and hydroxyl groups allows for hydrogen bonding, while the benzyl and phenyl rings can engage in hydrophobic interactions with biological macromolecules.[2] This combination of features has led to its exploration in diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3][4]

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| IUPAC Name | N-benzyl-3-hydroxybenzamide | [1] |

| CAS Number | 15789-02-3 | [1] |

Primary Mechanistic Theories: A Deep Dive

Based on the current body of scientific literature, two primary theories dominate the discussion surrounding the mechanism of action of compounds based on the N-benzylbenzamide scaffold: inhibition of histone deacetylases (HDACs) and disruption of tubulin polymerization.

Theory 1: Inhibition of Histone Deacetylases (HDACs)

A significant body of evidence suggests that N-benzyl-3-hydroxybenzamide and its derivatives can function as histone deacetylase (HDAC) inhibitors.[3][5][6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression.[7][8] Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8]

The general pharmacophore for benzamide-based HDAC inhibitors consists of a zinc-binding group, a linker, and a surface recognition "cap" group.[7] In the context of N-benzyl-3-hydroxybenzamide, the hydroxyl and amide groups can potentially interact with the zinc ion in the active site of HDACs, while the benzyl and phenyl rings can serve as the cap group, interacting with the protein surface.[6]

Experimental Evidence:

-

Studies on novel N-hydroxybenzamide derivatives have demonstrated their ability to inhibit HDACs with IC₅₀ values in the micromolar range.[5]

-

Research on N-benzyltriazolyl-hydroxamate derivatives, which share a similar structural motif, has identified potent and selective HDAC6 inhibitors with nanomolar efficacy.[3]

-

The selectivity of certain benzamide derivatives for specific HDAC isoforms, such as HDAC6, is attributed to the benzylic spacer effectively accessing the wider channel of the enzyme's active site.[6]

Proposed Signaling Pathway:

Caption: Proposed pathway of HDAC inhibition by N-benzyl-3-hydroxybenzamide.

Theory 2: Inhibition of Tubulin Polymerization

Another compelling theory posits that N-benzylbenzamide derivatives can act as tubulin polymerization inhibitors.[9][10] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with microtubule dynamics are potent anticancer drugs.

N-benzylbenzamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[9][10] This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

Experimental Evidence:

-

A series of novel N-benzylbenzamide derivatives exhibited significant antiproliferative activities against various cancer cell lines with IC₅₀ values in the nanomolar range.[9]

-

Mechanistic studies confirmed that a lead compound from this series binds to the colchicine site of tubulin and displays potent anti-vascular activity.[9]

-

Further research on similar compounds demonstrated their ability to inhibit tubulin polymerization, cause G2/M phase cell cycle arrest, and induce apoptosis.[10]

Proposed Signaling Pathway:

Caption: Proposed pathway of tubulin polymerization inhibition.

Other Potential Mechanisms of Action

While HDAC and tubulin inhibition are the most prominent theories, research into the broader N-benzylbenzamide chemical space suggests other potential mechanisms that warrant consideration:

-

Butyrylcholinesterase (BChE) Inhibition: Derivatives of N-benzyl benzamide have been identified as selective and potent inhibitors of BChE, an enzyme implicated in the progression of Alzheimer's disease.[4] This suggests a potential neuroprotective role for this class of compounds.

-

Antimicrobial Activity: Some studies have indicated that N-benzyl-3-hydroxybenzamide and related compounds possess antimicrobial properties, potentially through mechanisms like inhibiting essential bacterial enzymes.[2][11]

-

Anti-inflammatory Effects: The potential for anti-inflammatory activity has also been noted, although the specific molecular targets for this effect are not well-defined.[2]

-

Modulation of Autophagy: Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate autophagy, a cellular degradation process, suggesting another avenue for anticancer activity.[12]

Experimental Protocols for Mechanistic Elucidation